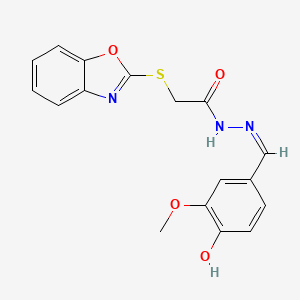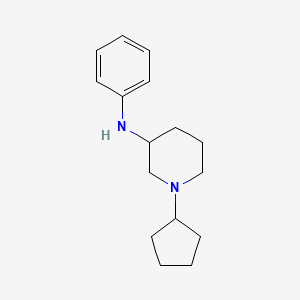![molecular formula C19H22N2O3 B5968535 [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol](/img/structure/B5968535.png)
[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of isonicotinic acid, which is a well-known pharmacophore in medicinal chemistry. The synthesis of [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol is complex and requires specialized knowledge and equipment.
科学的研究の応用
[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol has been studied for its potential therapeutic applications. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory diseases.
作用機序
The mechanism of action of [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been suggested that [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol may exert its anti-inflammatory and antioxidant effects by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol has been shown to have anti-inflammatory and antioxidant effects, which could be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
The main advantage of using [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol in lab experiments is its potential therapeutic applications. This compound has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory diseases.
The main limitation of using [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol in lab experiments is its complex synthesis method. This compound requires specialized knowledge and equipment to synthesize, which could limit its availability for research purposes.
将来の方向性
There are several future directions for research on [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol. One potential direction is to further investigate its mechanism of action in cancer cells. Additionally, more studies are needed to determine the efficacy and safety of this compound in animal models and humans. Another potential direction is to explore the use of [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol in combination with other anticancer agents to enhance its therapeutic effects. Finally, more research is needed to determine the potential applications of [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol in the treatment of inflammatory diseases.
Conclusion
In conclusion, [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol is a chemical compound that has potential therapeutic applications in cancer treatment and inflammatory diseases. Its complex synthesis method and limited availability could be a challenge for researchers, but its promising antitumor activity and anti-inflammatory and antioxidant properties make it a valuable candidate for further research. Future studies are needed to determine its mechanism of action, efficacy, and safety in animal models and humans, and to explore its potential use in combination with other anticancer agents and in the treatment of inflammatory diseases.
合成法
The synthesis of [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol involves several steps. The first step is the reaction of isonicotinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with benzylamine to form the benzylamide derivative. The benzylamide is then reduced with sodium borohydride to form the benzylamine derivative. The final step involves the oxidation of the benzylamine derivative with potassium permanganate to form [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol.
特性
IUPAC Name |
[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-15-19(13-16-5-2-1-3-6-16)9-4-10-20(14-19)18(23)17-7-11-21(24)12-8-17/h1-3,5-8,11-12,22H,4,9-10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEJZNYSMXBPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=[N+](C=C2)[O-])(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)-2-methylpropyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5968458.png)
![2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968466.png)
![7-[(5-oxopyrrolidin-2-yl)acetyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968486.png)

![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5968500.png)
![N-benzyl-1-{3-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}-N-methylmethanamine](/img/structure/B5968502.png)
![2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5968511.png)
![N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5968518.png)
![2-(2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B5968530.png)
![1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B5968546.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5968551.png)
![4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5968554.png)
![1-(2-methylphenyl)-4-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)piperazine](/img/structure/B5968556.png)
